Cas no 2172087-90-8 (1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide structure
2172087-90-8 structure
Product name:1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
CAS No:2172087-90-8
MF:C10H18N4O3
Molecular Weight:242.274921894073
CID:6046143
PubChem ID:165599571

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
    • EN300-1593760
    • 2172087-90-8
    • インチ: 1S/C10H18N4O3/c1-16-6-4-3-5-14-8(7-17-2)9(10(11)15)12-13-14/h3-7H2,1-2H3,(H2,11,15)
    • InChIKey: GHAWKUJXWKFROR-UHFFFAOYSA-N
    • SMILES: O(C)CCCCN1C(COC)=C(C(N)=O)N=N1

計算された属性

  • 精确分子量: 242.13789045g/mol
  • 同位素质量: 242.13789045g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 8
  • 複雑さ: 240
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.9
  • トポロジー分子極性表面積: 92.3Ų

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1593760-1.0g
1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172087-90-8
1g
$1371.0 2023-06-04
Enamine
EN300-1593760-10.0g
1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172087-90-8
10g
$5897.0 2023-06-04
Enamine
EN300-1593760-50mg
1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172087-90-8
50mg
$1152.0 2023-09-23
Enamine
EN300-1593760-1000mg
1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172087-90-8
1000mg
$1371.0 2023-09-23
Enamine
EN300-1593760-0.1g
1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172087-90-8
0.1g
$1207.0 2023-06-04
Enamine
EN300-1593760-0.5g
1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172087-90-8
0.5g
$1316.0 2023-06-04
Enamine
EN300-1593760-2.5g
1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172087-90-8
2.5g
$2688.0 2023-06-04
Enamine
EN300-1593760-500mg
1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172087-90-8
500mg
$1316.0 2023-09-23
Enamine
EN300-1593760-250mg
1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172087-90-8
250mg
$1262.0 2023-09-23
Enamine
EN300-1593760-2500mg
1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
2172087-90-8
2500mg
$2688.0 2023-09-23

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide 関連文献

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報

Introduction to 1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172087-90-8)

1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide, identified by the CAS number 2172087-90-8, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the methoxybutyl and methoxymethyl substituents, contribute to its distinct chemical and biological properties.

The synthesis of 1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multistep process that leverages modern synthetic methodologies. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a powerful tool in click chemistry. This method allows for the efficient and selective formation of the 1,2,3-triazole ring, a key structural element in this compound. The subsequent functionalization steps involve the introduction of the methoxybutyl and methoxymethyl groups to achieve the final product.

Recent studies have highlighted the potential of 1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The methoxybutyl substituent is believed to enhance its lipophilicity and cellular uptake, while the methoxymethyl group contributes to its stability and bioavailability. These properties make it a promising candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory activity, 1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide has also been investigated for its potential as an antiviral agent. A study published in Antiviral Research demonstrated that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronavirus. The mechanism of action is thought to involve interference with viral RNA synthesis and protein processing. These findings suggest that this compound could be further developed as a broad-spectrum antiviral agent.

The pharmacokinetic properties of 1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide have also been extensively studied. In vitro and in vivo experiments have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed following oral administration and has a long half-life in plasma, which could translate into once-daily dosing regimens in clinical settings. These pharmacokinetic characteristics are crucial for optimizing its therapeutic efficacy and minimizing side effects.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide in human subjects. Preliminary results from phase I trials have indicated that it is well-tolerated at various dose levels with no significant adverse effects reported. Phase II trials are expected to provide more detailed insights into its therapeutic potential in specific disease indications.

In conclusion, 1-(4-methoxybutyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172087-90-8) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in treating various diseases.

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